Cas no 928-95-0 ((E)-Hex-2-en-1-ol)

(E) - hex-2-en-1-ol is a biochemical reagent, which can be used as biomaterials or organic compounds for life science related research
(E)-Hex-2-en-1-ol structure
(E)-Hex-2-en-1-ol structure
(E)-Hex-2-en-1-ol
928-95-0
C6H12O
100.158882141113
MFCD00063209
40270
5318042

(E)-Hex-2-en-1-ol Properties

Names and Identifiers

    • trans-2-hexen-1-ol
    • HEXEN-1-OL,TRANS-2-(AS)
    • (E)-2-Hexen-1-ol
    • trans-2-Hexen-1-yl Alcohol
    • trans-1-Hydroxy-2-hexene
    • trans-2-Hexenol
    • (E)-Hex-2-en-1-ol
    • 2-Hexenol
    • 2-HEXEN-1-OL
    • 2-Hexen-1-ol, (2E)-
    • 3-Propylallyl alcohol
    • (E)-2-HEXENOL
    • 2-Hexen-1-ol, (E)-
    • trans-Hex-2-en-1-ol
    • 2-Hexen-1-ol, trans-
    • Hex-2-en-1-ol
    • 2E-hexenol
    • trans-2-Hexenol (natural)
    • 2-Hexen-1-ol (natural)
    • 2-hexenyl alcohol
    • FEMA No. 2562
    • 2-(E)-hexenol
    • (2E)-2-Hexen-1-ol
    • ZCHHRLHTBGRGOT
    • (2E)-2-Hexen-1-ol (ACI)
    • 2-Hexen-1-ol, (E)- (8CI)
    • 2-Hexen-1-ol, trans- (7CI)
    • (E)-2-Hexene-1-ol
    • 1-Hydroxy-2-trans-hexene
    • n-Hex-trans-2-en-1-ol
    • trans-2-Hexene-1-ol
    • trans-4-Ethyl-2-buten-1-ol
    • +Expand
    • MFCD00063209
    • ZCHHRLHTBGRGOT-SNAWJCMRSA-N
    • 1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4+
    • C(=C/CO)\CCC
    • 1719709

Computed Properties

  • 100.088815
  • 1
  • 1
  • 3
  • 100.088815
  • 7
  • 48.1
  • 0
  • 0
  • 0
  • 1
  • 0
  • 1
  • 1.4
  • nothing
  • 0
  • 20.2

Experimental Properties

  • 1.33500
  • 20.23000
  • n20/D 1.438(lit.)
  • Slightly soluble
  • 158-160 °C(lit.)
  • 54.63°C
  • Fahrenheit: 129.2 ° f
    Celsius: 54 ° c
  • 2562
  • Almost colorless liquid
  • Stable. Flammable. Incompatible with strong oxidizing agents, strong acids.
  • Soluble in ethanol, propylene glycol and most non-volatile oils, very slightly soluble in water.
  • 0.849 g/mL at 25 °C(lit.)

(E)-Hex-2-en-1-ol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS1G-5g
2-Hexen-1-ol, (2E)-
928-95-0 95%
5g
$5.00 2024-04-20
A2B Chem LLC
AH82036-5g
2-Hexen-1-ol, (2E)-
928-95-0 95%
5g
$5.00 2024-07-18
Aaron
AR00GS9S-5g
2-Hexen-1-ol, (2E)-
928-95-0 95%
5g
$4.00
abcr
AB117033-25 g
trans-2-Hexen-1-ol, 97%; .
928-95-0 97%
25g
€69.90 2023-05-10
Ambeed
A282580-5g
trans-2-Hexen-1-ol
928-95-0 95%
5g
$6.0 2024-05-28
Chemenu
CM394278-500g
trans-2-Hexen-1-ol
928-95-0 95%+
500g
$152 2023-02-01
Cooke Chemical
A4686812-25ML
trans-2-Hexen-1-ol
928-95-0 97%
25ml
RMB 67.20 2023-09-07
Enamine
EN300-219729-0.05g
hex-2-en-1-ol, trans
928-95-0
0.05g
$407.0 2023-09-20
eNovation Chemicals LLC
D758883-500g
2-Hexen-1-ol, (2E)-
928-95-0 95%
500g
$230 2022-10-15
MedChemExpress
HY-W015936-25g
(E)-Hex-2-en-1-ol
928-95-0
25g
¥200 2024-05-22

(E)-Hex-2-en-1-ol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Reference
Stereoselective routes to E and Z straight-chain primary allylic amines
Tomassy, Beata; Zwierzak, Andrzej, Synthetic Communications, 1998, 28(7), 1201-1214

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: (OC-6-22)-[1,4-Diazabicyclo[2.2.2]octane-κN1,κN4]bis[tetrahydroborato(1-)-κH,κH′… Solvents: Tetrahydrofuran
1.2 Reagents: Methanol
Reference
Modified borohydride agents, (1,4-diazabicyclo[2.2.2]octane)(tetrahydroborato)zinc complex [Zn(BH4)2(dabco)]. A new ligand metal borohydride as a stable, efficient, and versatile reducing agent
Firouzabadi, Habib; Zeynizadeh, Behzad, Bulletin of the Chemical Society of Japan, 1997, 70(1), 155-167

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phenylsilane Catalysts: Cobalt, [2,6-bis[1-[[3-(diphenylphosphino-κP)propyl]imino-κN]ethyl]phenyl-κC]-, … ;  2 min, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 25 °C
Reference
An aryl diimine cobalt(I) catalyst for carbonyl hydrosilylation
Sharma, Anuja; So, Sangho; Kim, Jun-Hyeong; MacMillan, Samantha N.; Baik, Mu-Hyun; et al, Chemical Communications (Cambridge, 2022, 58(77), 10793-10796

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: 2-Methyltetrahydrofuran ;  5 min, rt
1.2 Reagents: Water ;  rt
Reference
Eco-friendly stereoselective reduction of α,β-unsaturated carbonyl compounds by Er(OTf)3/NaBH4 in 2-MeTHF
Nardi, Monica; Sindona, Giovanni; Costanzo, Paola; Oliverio, Manuela; Procopio, Antonio, Tetrahedron, 2015, 71(7), 1132-1135

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Triphenylphosphine Solvents: Water ;  12 h, rt
1.2 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ;  2 h, -78 °C
Reference
Copper-Catalyzed Azide-Ynamide Cyclization to Generate α-Imino Copper Carbenes: Divergent and Enantioselective Access to Polycyclic N-Heterocycles
Liu, Xin; Wang, Ze-Shu; Zhai, Tong-Yi; Luo, Chen; Zhang, Yi-Ping; et al, Angewandte Chemie, 2020, 59(41), 17984-17990

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, hafnium(4+) salt (4:1) Solvents: Methanol ;  1 h, rt
1.2 Reagents: Triethylamine ;  neutralized, rt
Reference
Hafnium Triflate as a Highly Potent Catalyst for Regio- and Chemoselective Deprotection of Silyl Ethers
Zheng, Xiu-An; Kong, Rui; Huang, Hua-Shan; Wei, Jing-Ying; Chen, Ji-Zong; et al, Synthesis, 2019, 51(4), 944-952

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 5 °C
1.2 Reagents: Vitride Solvents: Toluene ;  0 - 20 °C; 5 h, 20 °C → 25 °C; 25 °C → 10 °C
1.3 Reagents: Water ;  0 - 15 °C
Reference
Process for preparation of α-amino-β-hydroxycarbonyl compounds
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Zinc 2-ethylhexanoate ,  Sodium borohydride Solvents: Diisopropyl ether
1.2 Reagents: Poly(methylhydrosiloxane)
1.3 Reagents: Sodium hydroxide Solvents: Water
Reference
Selective Reduction of Carbonyl Compounds by Polymethylhydrosiloxane in the Presence of Metal Hydride Catalysts
Mimoun, Hubert, Journal of Organic Chemistry, 1999, 64(7), 2582-2589

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Methanol ;  10 min, rt
1.2 Reagents: Sodium borohydride ;  30 min, rt
Reference
Direct reductive amination and selective 1,2-reduction of α,β-unsaturated aldehydes and ketones by NaBH4 using H3PW12O40 as catalyst
Heydari, Akbar; Khaksar, Samad; Akbari, Jafar; Esfandyari, Maryam; Pourayoubi, Mehrdad; et al, Tetrahedron Letters, 2007, 48(7), 1135-1138

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Isopropanol
Reference
Meerwein-Ponndorf-Verley-type reduction of dicarbonyl compounds to hydroxy carbonyl compounds and α,β-unsaturated carbonyl compounds to allylic alcohols catalyzed by zirconocene and hafnocene complexes
Nakano, Tatsuya; Umano, Shigetoshi; Kino, Yoshio; Ishii, Yasutaka; Ogawa, Masaya, Journal of Organic Chemistry, 1988, 53(16), 3752-7

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Zirconium hydroxide (Zr(OH)2)
Reference
The catalytic reduction of aldehydes and ketones with 2-propanol over hydrous zirconium oxide
Shibagaki, Makoto; Takahashi, Kyoko; Matsushita, Hajime, Bulletin of the Chemical Society of Japan, 1988, 61(9), 3283-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; 1.5 h, rt
Reference
Preparation of optically active flavors 3-(methylthio)hexanol and its acetate
Yu, Jiefei; Tian, Hongyu; Sun, Baoguo; Ouyang, Tianhui, Jingxi Huagong, 2010, 27(4), 369-373

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  rt
Reference
Asymmetric synthesis of chiral flavors 3-mercapto hexanol and its acetate
Ye, Honglin; Guo, Anqi; Tian, Hongyu; Sun, Baoguo; Ouyang, Tianhui, Shipin Gongye Keji, 2009, 30(12), 319-322

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Tetrahydrofuran ,  Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: tert-Butylamine borane
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Convenient one-pot conversion of acetals into alcohols
Lukin, Kirill A.; Yang, Cheng Xi; Bellettini, John R.; Narayanan, B. A.; Leanna, M. Robert; et al, Synlett, 1999, (1), 59-60

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium ,  Rhenium Solvents: Water ;  4 h, 0.8 MPa, 30 °C
Reference
Preparation of unsaturated alcohols by reduction of unsaturated carbonyl compounds and metal catalysts therefor
, Japan, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -78 °C; -78 °C → rt; overnight, rt
1.2 Reagents: Methanol ;  rt
Reference
First synthesis of 3-S-glutathionylhexanal-d8 and its bisulfite adduct
Muhl, Jennifer R. ; Pilkington, Lisa I.; Deed, Rebecca C., Tetrahedron Letters, 2020, 61(28),

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Benzene ;  10 min, -78 °C; 30 min, -78 °C; 1 h, -78 °C → rt; 30 min, rt; rt → 0 °C
1.3 Reagents: Pyridine, hydrofluoride (1:1) ;  30 min, 0 °C; 0 °C → rt; 1 h, rt
Reference
Efficient and Stereoselective Synthesis of Allylic Ethers and Alcohols
Pospisil, Jiri; Marko, Istvan E., Organic Letters, 2006, 8(26), 5983-5986

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  < 20 °C; 3 h, 55 °C
Reference
Preparation of trans-2-hexenol and trans-2-hexenoic acid
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Benzene ,  Water
Reference
New four-carbon-atom homologation involving the free-radical chain reaction of 1,3-butadiene monoxide with organoboranes. Synthesis of 4-alkyl-2-buten-1-ols from olefins via hydroboration
Brown, Herbert Charles; Suzuki, Akira; Miyaura, Norio; Itoh, Mitsuomi; Holland, George W.; et al, Journal of the American Chemical Society, 1971, 93(11), 2792-3

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h
1.2 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ;  2 h, rt
Reference
Regio- and diastereoselective Pd-catalyzed aminochlorocyclization of allylic carbamates: scope, derivatization, and mechanism
Papa Spadafora, Bruna; Moreira Ribeiro, Francisco Wanderson; Matsushima, Jullyane Emi; Ariga, Elaine Miho; Omari, Isaac; et al, Organic & Biomolecular Chemistry, 2021, 19(25), 5595-5606

(E)-Hex-2-en-1-ol Raw materials

(E)-Hex-2-en-1-ol Preparation Products

(E)-Hex-2-en-1-ol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:928-95-0)
SFD596
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25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:01

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